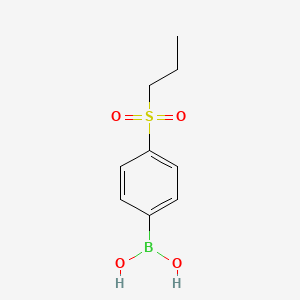

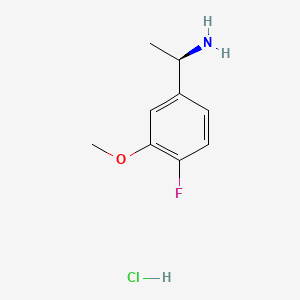

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, commonly known as R-AMBH, is an important organic compound used in various scientific research and laboratory experiments. It is a chiral molecule, which means that it has two different forms with different properties. R-AMBH is a useful compound for many applications, including in drug synthesis and for the study of enzyme-catalyzed reactions.

Applications De Recherche Scientifique

Neuropharmacological Applications

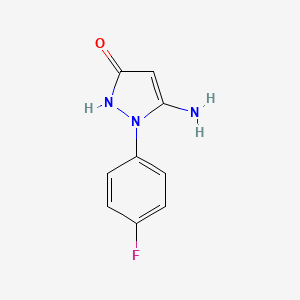

Tiagabine's primary application in scientific research has been its neuropharmacological role in modulating GABAergic inhibition. Studies have highlighted its capability to prolong inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs), particularly in the hippocampal CA1 and CA3 regions, by inhibiting GABA uptake. This action results in increased extracellular GABA levels, enhancing GABAergic mediated inhibition in the brain. Such mechanisms underline its potential utility in treating chronic seizure disorders, including generalized clonic-tonic epilepsy, photomyoclonic seizures, and complex partial epilepsy. The compound's specificity and potency as a GABA uptake inhibitor without significant affinity for other neurotransmitter receptor sites underscore its relevance in neuroscientific research, aiming to elucidate and manipulate neurochemical pathways for therapeutic purposes (Suzdak & Jansen, 1995).

Analytical Chemistry and Chromatography

Beyond its neuropharmacological implications, (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride serves as a reference compound in analytical methodologies, including hydrophilic interaction chromatography (HILIC). HILIC is a valuable alternative for the separation of polar, weakly acidic, or basic samples, including peptides, proteins, and various natural compounds. The technique leverages highly organic mobile phases, often rich in acetonitrile, enhancing ionization efficiency in mass spectrometric analyses. This aspect is particularly beneficial for the analysis of small molecules like tiagabine in complex biological matrices, offering insights into the pharmacokinetics and metabolic pathways of such compounds (Jandera, 2011).

Propriétés

IUPAC Name |

(2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSGJSAOJMRTGB-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719291 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride | |

CAS RN |

1276055-45-8 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)

![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)

![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)